(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine
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Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is a chemical compound that belongs to the class of amines. It is known for its psychoactive properties and is structurally related to other well-known compounds such as MDMA (3,4-methylenedioxymethamphetamine).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole with 2-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its psychoactive properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, increased energy, and altered perception. The compound’s effects are mediated through its binding to specific receptors and transporters involved in neurotransmitter regulation.
Comparison with Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and used recreationally.
3,4-Methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with distinct effects on perception and cognition.
Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJXAAFBZGISI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354614 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418779-97-2 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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